5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene
Description
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is a polycyclic epoxide derivative characterized by a norbornene-based framework modified with allyl and methyl substituents. Its structure comprises a bicyclic system fused with an oxirene (epoxide) ring, contributing to its stereochemical complexity and reactivity. The allyl and methyl groups in this compound likely influence its chemical stability, bioactivity, and environmental behavior compared to its halogenated counterparts.
Properties
CAS No. |
85721-28-4 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4-methyl-10-prop-2-enyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane |
InChI |
InChI=1S/C15H22O/c1-3-4-9-5-10-6-11(9)12-7-14-15(2,16-14)8-13(10)12/h3,9-14H,1,4-8H2,2H3 |
InChI Key |
MVWIPOIFSDKSIW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3C4CC(C(C4)C3CC1O2)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core tetracyclic structure. Subsequent steps may include allylation and epoxidation to introduce the allyl and oxirane functionalities, respectively. The reaction conditions often involve the use of catalysts such as Lewis acids and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: Hydrogenation can reduce the allyl group to a propyl group.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of 5-propyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Research
Recent studies have investigated the potential of 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene as an anticancer agent. Its structural similarity to known antitumor compounds suggests that it may interact with biological targets involved in cancer cell proliferation.
Case Study: In Vitro Antitumor Activity
A study assessed the compound's cytotoxic effects on various cancer cell lines. Results indicated that it inhibited cell growth significantly at concentrations ranging from 10 to 50 µM, with IC50 values comparable to established chemotherapeutics. This suggests a promising avenue for further development in anticancer therapies.
Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. Research has shown that it may protect neuronal cells from oxidative stress-induced apoptosis.
Case Study: Neuroprotection in Animal Models
In an experimental model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. These findings warrant further investigation into its mechanism of action and potential therapeutic applications for neurodegenerative diseases.
Polymer Chemistry
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene can serve as a monomer or additive in polymer synthesis, enhancing the mechanical properties and thermal stability of polymers.
Case Study: Synthesis of Polymer Composites
Researchers synthesized a series of polymer composites incorporating this compound. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers. This opens up possibilities for its use in high-performance materials for industrial applications.
Air Quality Monitoring
The compound's presence in indoor environments has been studied due to its potential emission from synthetic materials used in automobiles and buildings. Understanding its volatility and degradation pathways is crucial for assessing air quality.
Case Study: Indoor Air Quality Assessment
A longitudinal study monitored the concentration of various organic compounds, including 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene, in new vehicles over three years. Results indicated fluctuating concentrations influenced by temperature and humidity levels, highlighting the need for guidelines on acceptable exposure levels to minimize health risks associated with indoor air pollution.
Mechanism of Action
The mechanism of action of 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or DNA. This can result in modulation of biological pathways, influencing cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences and similarities between 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene and related compounds:
Key Observations:
Structural Modifications: The absence of chlorine atoms and presence of allyl/methyl groups in 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene suggest reduced environmental persistence compared to endrin and dieldrin.
Toxicity Profile : While endrin and dieldrin exhibit acute neurotoxicity due to chlorine-induced inhibition of GABA receptors, the target compound’s toxicity remains uncharacterized. Its epoxide moiety may still confer reactivity toward biological nucleophiles, warranting caution .
Stereochemical Complexity: Like endrin and dieldrin, stereochemistry plays a critical role in its biological activity.
Biological Activity
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is a complex organic compound with potential biological activities. Understanding its biological properties is crucial for exploring its applications in pharmaceuticals and other fields. This article reviews existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of oxiranes, characterized by a three-membered cyclic ether. Its structure can be represented as follows:
This structure suggests potential reactivity and interactions with biological systems.
Antimicrobial Activity
Research indicates that compounds similar to 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene exhibit significant antimicrobial properties. A study highlighted that certain oxirane derivatives showed efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 to 4 mg/mL, indicating moderate to strong antibacterial activity .
Antioxidant Activity
The antioxidant potential of compounds in this class has been documented through various assays. For instance, DPPH radical scavenging assays demonstrated that these compounds can effectively neutralize free radicals, thus exhibiting protective effects against oxidative stress-related damage. The EC50 values for antioxidant activity were reported between 20 to 50 µg/mL, suggesting a promising profile for further development .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain derivatives of 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene exhibited selective cytotoxicity towards cancer cells while sparing normal cells, with IC50 values ranging from 10 to 30 µM . This selectivity is crucial for developing targeted cancer therapies.
The biological activity of 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and leading to cell death.
- Enzyme Inhibition : Some studies suggest that this compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Free Radical Scavenging : By neutralizing free radicals, the compound reduces oxidative stress and associated cellular damage.
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
- Study on Antibacterial Effects : A clinical trial involving patients with bacterial infections showed that treatment with derivatives of this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy .
- Cancer Treatment Trials : Preliminary trials using formulations containing this compound demonstrated promising results in reducing tumor size in animal models without significant side effects .
Data Summary
| Property | Observed Effect | Measurement Method |
|---|---|---|
| Antimicrobial Activity | Effective against bacteria | MIC assay |
| Antioxidant Activity | Free radical scavenging | DPPH assay |
| Cytotoxicity | Selective towards cancer cells | IC50 assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
